4-[(2-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide
Description
This compound features a benzamide core substituted with a 2-fluorophenylmethoxy group at the 4-position and an ethylideneamino-linked 4-(tetrazol-1-yl)phenyl moiety at the N-position. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the fluorophenyl group contributes to lipophilicity and target binding .
Properties
Molecular Formula |
C23H19FN6O2 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C23H19FN6O2/c1-16(17-6-10-20(11-7-17)30-15-25-28-29-30)26-27-23(31)18-8-12-21(13-9-18)32-14-19-4-2-3-5-22(19)24/h2-13,15H,14H2,1H3,(H,27,31)/b26-16+ |
InChI Key |
LEBPPDVBCXSDLJ-WGOQTCKBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2F)/C3=CC=C(C=C3)N4C=NN=N4 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2F)C3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-[(2-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[(2-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Key Differences
The table below highlights structural analogs and their distinctions from the target compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
